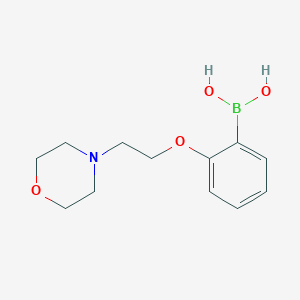

(2-(2-Morpholinoethoxy)phenyl)boronic acid

Descripción general

Descripción

“(2-(2-Morpholinoethoxy)phenyl)boronic acid” is a type of boronic acid with the molecular formula C12H18BNO4 . It has an average mass of 251.087 Da and a monoisotopic mass of 251.132889 Da .

Chemical Reactions Analysis

Boronic acids, including “(2-(2-Morpholinoethoxy)phenyl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds, which is a key process in organic synthesis .Physical And Chemical Properties Analysis

“(2-(2-Morpholinoethoxy)phenyl)boronic acid” has a density of 1.2±0.1 g/cm3 . It has a boiling point of 458.7±55.0 °C at 760 mmHg . The compound has a molar refractivity of 66.4±0.4 cm3 . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors .Aplicaciones Científicas De Investigación

Organic Synthesis

Phenylboronic acid, which is structurally similar to “(2-(2-Morpholinoethoxy)phenyl)boronic acid”, is commonly used in organic synthesis . It is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biomedical Applications

Phenylboronic acid-functionalized chitosan has been explored for biomedical applications . An important application of these conjugates is their ability to function as glucose-sensitive polymers which enables self-regulated insulin release in the treatment of diabetes . They also function as a diagnostic agent .

Wound Healing and Tumor Targeting

The conjugates of phenylboronic acid have been used in wound healing and tumor targeting .

Rhodium-Catalyzed Intramolecular Amination

Phenylboronic acid has been used as a reagent for Rhodium-catalyzed intramolecular amination .

Palladium-Catalyzed Direct Arylation

Phenylboronic acid has been used in Pd-catalyzed direct arylation .

Mizoroki-Heck and Suzuki-Miyaura Coupling Reactions

Phenylboronic acid has been used in Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles .

Palladium-Catalyzed Stereoselective Heck-Type Reaction

Phenylboronic acid has been used in Palladium-catalyzed stereoselective Heck-type reaction .

Mecanismo De Acción

Target of Action

The primary target of (2-(2-Morpholinoethoxy)phenyl)boronic acid is the cis-diol containing molecules . These include nucleosides, catechols, saccharides, and glycoproteins . The compound has a unique ability to selectively recognize these molecules through a reversible covalent reaction .

Mode of Action

The compound interacts with its targets through a dynamic covalent interaction . Under high pH conditions, the compound forms a covalent complex with the cis-diol group. When the pH environment changes to be acidic, the complex dissociates into the original compound and the cis-diol .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that phenylboronic acid, a related compound, has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon . This suggests that the compound’s bioavailability may be influenced by the solvent used.

Result of Action

The compound’s action results in the formation of a covalent complex with cis-diol containing molecules . This interaction can be used for the development of synthetic ‘boron-lectins’, fishing of glycoproteins from complex mixtures, site-oriented immobilization of antibodies, and biorthogonal conjugations .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH and solvent. The compound’s interaction with its targets is pH-dependent . The choice of solvent also affects the binding selectivity of the compound . For example, the compound synthesized in DMSO using N,N’-methylbisacrylamide (MBAA) as the crosslinker displayed ultrahigh selectivity to the cis-diol containing molecules .

Propiedades

IUPAC Name |

[2-(2-morpholin-4-ylethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c15-13(16)11-3-1-2-4-12(11)18-10-7-14-5-8-17-9-6-14/h1-4,15-16H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDHGFCVHWBNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCCN2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

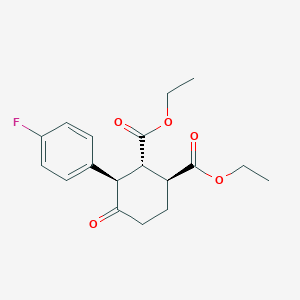

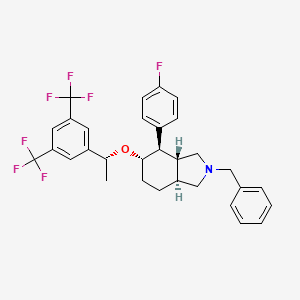

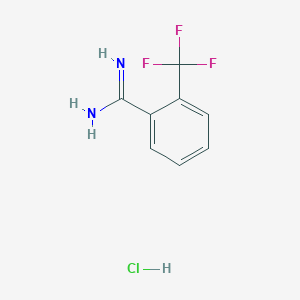

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-N-[(1E)-(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1390874.png)

![Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1390881.png)